molecular formula C10H8N2O2S B3031286 2-Amino-4-phenylthiazole-5-carboxylic acid CAS No. 228413-61-4

2-Amino-4-phenylthiazole-5-carboxylic acid

Cat. No.: B3031286
CAS No.: 228413-61-4
M. Wt: 220.25 g/mol
InChI Key: VNKAOZFTIGAIPR-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. eurekaselect.comwisdomlib.org Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. bohrium.comresearchgate.net Thiazole derivatives are known to exhibit a vast array of pharmacological activities, establishing them as versatile building blocks in the design of new therapeutic agents. bohrium.comnih.gov

The significance of the thiazole nucleus is demonstrated by its presence in various clinically used drugs, such as the antimicrobial Sulfathiazole, the antiretroviral Ritonavir, and the antifungal Abafungin. eurekaselect.combohrium.comresearchgate.net The 2-aminothiazole (B372263) moiety, in particular, is a characteristic structure in drug development, with its derivatives showing a broad spectrum of biological activities. mdpi.comnih.govscholarsresearchlibrary.com These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and anti-HIV properties. nih.govscholarsresearchlibrary.comnih.gov The ability of the thiazole ring to be modified at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to enhance potency and selectivity. nih.gov

Table 1: Reported Biological Activities of 2-Aminothiazole Derivatives

Biological Activity Reference
Anticancer nih.govnih.govresearchgate.net
Antimicrobial mdpi.comscholarsresearchlibrary.com
Anti-inflammatory nih.govresearchgate.net
Antioxidant nih.govscholarsresearchlibrary.comresearchgate.net
Antiviral (including Anti-HIV) eurekaselect.comscholarsresearchlibrary.com
Anticonvulsant scholarsresearchlibrary.comnih.gov
Antidiabetic scholarsresearchlibrary.com

Academic Importance and Research Trajectory of 2-Amino-4-phenylthiazole-5-carboxylic Acid Derivatives

Within the broader class of thiazoles, this compound has emerged as a key intermediate and a central scaffold for the synthesis of novel compounds with significant academic and potential therapeutic interest. Its derivatives, particularly amides, have been the focus of numerous research efforts aimed at developing new anticancer agents. mdpi.comnih.govnih.govnih.gov

A significant research trajectory involves designing derivatives based on the structure of known kinase inhibitors, such as Dasatinib (B193332). nih.govnih.gov For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed and synthesized to explore their potential as potent and selective anti-tumor drugs. nih.gov Biological evaluations of these compounds have demonstrated promising antiproliferative activity against various cancer cell lines. nih.gov

One study highlighted a specific derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, which showed high antiproliferative potency against human K562 leukemia cells, with an activity level comparable to Dasatinib. nih.gov However, its activity was significantly lower against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells, suggesting a degree of selectivity. nih.gov Such findings underscore the importance of the specific substitution patterns on the core scaffold for determining biological activity and selectivity. nih.govnih.gov

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of a Selected this compound Derivative

Compound K562 (Leukemia) MCF-7 (Breast) HT-29 (Colon)
Selected Derivative * 16.3 µM 20.2 µM 21.6 µM
Dasatinib (Reference) 11.08 µM < 1 µM < 1 µM

*Data refers to N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide. nih.govnih.gov

Overview of the Research Landscape for this compound

The research landscape for this compound and its derivatives is dynamic and primarily focused on oncology. The core structure is viewed as a valuable starting point for combinatorial chemistry approaches to generate libraries of novel compounds for biological screening. nih.gov Researchers are actively exploring various synthetic methodologies to efficiently produce these derivatives. asianpubs.orgsemanticscholar.org

Key areas of investigation include:

Synthesis of Novel Derivatives: A primary focus is the synthesis of new amides and other derivatives by modifying the carboxylic acid and the amino group to explore the structure-activity relationship (SAR). mdpi.comnih.govnih.gov The goal is to identify substitutions that enhance anticancer potency and selectivity. nih.gov

Biological Evaluation: Newly synthesized compounds are systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov This screening helps to identify lead compounds for further development.

Structure-Activity Relationship (SAR) Studies: A critical aspect of the research involves elucidating the relationship between the chemical structure of the derivatives and their biological activity. For example, studies have shown that the aryl group at the 4-position of the thiazole ring plays a crucial role in inhibitory activity. nih.gov The pyrimidine-4-ylamino core, present in Dasatinib but absent in these derivatives, appears to be critical for broad-spectrum antitumor activity against non-leukemia cell lines. nih.gov

The ongoing research into this compound derivatives highlights a targeted approach in modern drug discovery, where a promising chemical scaffold is systematically modified and evaluated to develop new therapeutic candidates with improved profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKAOZFTIGAIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370713
Record name 2-Amino-4-phenylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228413-61-4
Record name 2-Amino-4-phenylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Amino 4 Phenylthiazole 5 Carboxylic Acid and Its Structural Analogues

Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Core Synthesis

The construction of the 2-aminothiazole nucleus can be achieved through various synthetic routes, ranging from classical condensation reactions to modern multi-component strategies. These methods provide access to a diverse array of substituted thiazoles.

The Hantzsch thiazole (B1198619) synthesis, first reported in the 19th century, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. derpharmachemica.com The classical approach involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comiau.ir For the synthesis of 2-aminothiazoles, thiourea (B124793) or its substituted derivatives are used in place of a simple thioamide. The general mechanism involves the reaction between an α-halocarbonyl compound and a sulfur-containing nucleophile (thiourea). researchgate.net

The versatility of the Hantzsch reaction allows for the synthesis of structurally diverse 2-aminothiazoles by varying the α-haloketone and thiourea components. derpharmachemica.com For instance, the reaction of various ring-substituted 2-bromoacetophenones with 1-substituted-2-thioureas has been successfully employed to generate a series of 2-aminothiazoles. rsc.orgresearchgate.net This method is advantageous due to its straightforward procedure and the ready availability of starting materials. derpharmachemica.com

Modern adaptations of the Hantzsch reaction have focused on improving reaction conditions and efficiency. For example, performing the synthesis in a heated microreactor system under electro-osmotic flow has demonstrated conversions that are similar to or greater than traditional macroscale batch syntheses. rsc.orgresearchgate.net Furthermore, greener protocols have been developed, such as a one-pot synthesis from ketones, N-bromosuccinimide (NBS), and thiourea catalyzed by citric acid in an ethanol-water mixture, which avoids the pre-synthesis of α-haloketones. researchgate.net

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry for the construction of complex heterocyclic systems like thiazoles. iau.irnih.gov MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries in a single step, often under environmentally benign conditions. iau.irthieme-connect.com

Several MCR strategies have been developed for thiazole synthesis. One such approach involves the reaction of oxo components (aldehydes or ketones), primary amines, thiocarboxylic acids, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.comresearchgate.net This one-pot, four-component reaction provides a straightforward alternative to traditional multi-step procedures. thieme-connect.com Another efficient three-component reaction for synthesizing 1,3-thiazole derivatives involves the combination of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate. iau.ir

Domino or cascade reactions, a subset of MCRs, have also been effectively utilized. For example, a domino protocol using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation has been reported for the synthesis of trisubstituted thiazoles. nih.gov These methodologies highlight the trend towards developing more sustainable and efficient synthetic routes to the thiazole core. nih.gov

Targeted Synthesis of 2-Amino-4-phenylthiazole-5-carboxylic Acid

While general methods provide access to the 2-aminothiazole core, specific strategies are required to synthesize the target molecule, this compound, and its derivatives, often involving the careful selection of precursors and reaction conditions.

The synthesis of 2-aminothiazoles bearing a carboxylic acid or carboxamide group at the 5-position often starts from precursors that can be converted into the desired functionality. A common pathway involves the use of 3-ethoxyacryloyl chloride and an appropriate aniline (B41778) to form a 3-ethoxy-N-arylpropenamide intermediate. nih.govmdpi.com

This enone intermediate is then treated with N-bromosuccinimide (NBS) to generate a crude α-formyl-α-bromoacetate hemiacetal. nih.govmdpi.com The subsequent cyclization of this key intermediate with thiourea leads to the formation of the desired 2-amino-thiazole-5-carboxylic acid phenylamide ring system. nih.govmdpi.com This sequence effectively builds the substituted thiazole core with the required functionalities at the 2-, 4-, and 5-positions. The phenyl group at the 4-position is typically introduced from the starting ketone precursor in Hantzsch-type syntheses, such as acetophenone (B1666503) or its derivatives. asianpubs.org

Table 1: Key Reaction Steps in the Synthesis of 2-Aminothiazole-5-Carboxamides

Step Reactants Key Intermediate/Product Purpose
1 3-Ethoxyacryloyl chloride, Aniline derivative 3-Ethoxy-N-arylpropenamide Formation of the enone precursor. mdpi.com
2 3-Ethoxy-N-arylpropenamide, NBS α-Formyl-α-bromoacetate hemiacetal Bromination and formation of the cyclization precursor. mdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of the related compound 2-amino-4-phenylthiazole (B127512), various parameters have been investigated. In a citric acid-catalyzed, one-pot synthesis from acetophenone, NBS, and thiourea, the choice of solvent and catalyst loading was found to be critical. researchgate.net

The reaction was tested in different solvents, including ethanol (B145695), methanol, water, acetonitrile, and solvent-free conditions. A mixture of ethanol and water (3:1) under reflux provided the highest yield (92%). researchgate.net The amount of citric acid catalyst was also optimized, with 10 mol% being sufficient to effectively promote the reaction. researchgate.net These findings suggest that for the synthesis of this compound, careful selection of a protic solvent system and an appropriate acid catalyst could significantly improve reaction efficiency.

Table 2: Optimization of Solvent for 2-Amino-4-phenylthiazole Synthesis

Entry Solvent Yield (%)
1 Ethanol 85
2 Methanol 80
3 Water 65
4 Acetonitrile 50
5 Ethanol/Water (3:1) 92
6 Solvent-free (100 °C) 70

Data derived from a study on a similar compound synthesis. researchgate.net

Derivatization and Functionalization Strategies of the 2-Amino-4-phenylthiazole Scaffold

The 2-amino-4-phenylthiazole scaffold serves as a versatile platform for further chemical modification to generate a wide range of derivatives. The primary sites for functionalization are the 2-amino group and the 5-position of the thiazole ring.

The exocyclic 2-amino group is a common site for derivatization. It can undergo acylation with various acyl halides or acid anhydrides to form the corresponding amides. nih.govmdpi.com For instance, 2-amino-4-phenylthiazole has been reacted with chloroacetyl chloride to produce an intermediate that can be further reacted with secondary amines to yield more complex structures. nih.govresearchgate.net Similarly, reactions with isothiocyanates or isocyanates lead to the formation of thiourea or urea (B33335) derivatives, respectively. nih.govmdpi.com

The 5-position of the thiazole ring is another key site for modification. Halogenation, typically bromination using agents like NBS or CuBr₂, can introduce a handle for subsequent nucleophilic substitution or cross-coupling reactions. jocpr.com For example, a 5-bromo-2-aminothiazole can undergo Suzuki coupling with a boronic acid to introduce new aryl or heteroaryl groups. mdpi.com This strategy allows for the synthesis of diverse 5-substituted derivatives, expanding the chemical space accessible from the core scaffold.

Amidation and Carboxamide Formation at the 5-Carboxylic Acid Position

The carboxylic acid group at the 5-position of the thiazole ring is a prime site for modification, most commonly through amidation to form a diverse range of carboxamides. This transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, which is then reacted with a primary or secondary amine.

A notable application of this strategy is in the synthesis of N-(substituted-phenyl)-thiazole-5-carboxamides. For example, the reaction of 2-aminothiazole-5-carboxylic acid derivatives with various anilines can be facilitated by coupling agents. A developed method for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide involves a chemoselective α-bromination of β-ethoxyacrylamide, followed by a one-pot reaction with thiourea to yield the desired 2-aminothiazole-5-carboxamide. semanticscholar.org This approach has been successfully applied to the synthesis of the anti-cancer drug dasatinib (B193332). semanticscholar.org

The synthesis of 2-aminothiazole-5-carboxamides has also been explored for their potential cytostatic effects. One synthetic route involves the nucleophilic substitution of an appropriate aniline onto 3-ethoxyacryloyl chloride to form 3-ethoxy-N-arylpropenamides. nih.gov Subsequent reaction with N-bromosuccinimide (NBS) and coupling with thiourea installs the thiazole ring, yielding the target 2-aminothiazole-5-carbamides. nih.gov

Starting MaterialReagentsProductReference
β-ethoxyacrylamide1. α-bromination 2. Thiourea2-amino-N-(substituted-phenyl)-thiazole-5-carboxamide semanticscholar.org
3-ethoxyacryloyl chloride1. Substituted aniline 2. NBS 3. Thiourea2-aminothiazole-5-carbamides nih.gov

N-Acylation and Alkylation of the 2-Amino Group

The 2-amino group of the thiazole ring offers another key site for structural diversification through N-acylation and N-alkylation reactions. These modifications can significantly influence the biological activity of the resulting compounds.

N-acylation is commonly performed using acyl chlorides or acid anhydrides in the presence of a base. For instance, the acylation of 2-aminothiazole with various acyl halides in dry pyridine (B92270) has been reported to produce the corresponding amides in high yields. nih.gov The reaction of 2-amino-4-phenylthiazole with chloroacetyl chloride in the presence of potassium carbonate affords 2-chloro-N-(thiazol-2-yl)acetamide. ijpsr.com Similarly, N-benzoylation of 5-arylazo-2-aminothiazole derivatives can be achieved by stirring with benzoyl chloride in pyridine. mdpi.com

Alkylation of the 2-amino group has also been explored. For example, the reaction of 2-aminothiazole with 2-chloroethyl bromide at room temperature yields 2-[(2-chloroethyl)amino]thiazole, which can be further derivatized. nih.gov

SubstrateReagentProductReference
2-AminothiazoleAcyl halides/PyridineN-acylated 2-aminothiazoles nih.gov
2-Amino-4-phenylthiazoleChloroacetyl chloride/K2CO32-chloro-N-(thiazol-2-yl)acetamide ijpsr.com
5-Arylazo-2-aminothiazoleBenzoyl chloride/PyridineN-benzoyl-5-arylazo-2-aminothiazole mdpi.com
2-Aminothiazole2-Chloroethyl bromide2-[(2-chloroethyl)amino]thiazole nih.gov

Modifications at the 4-Phenyl Moiety

The 4-phenyl group of the thiazole core can be modified to explore structure-activity relationships. This is typically achieved by starting with appropriately substituted phenacyl bromides in the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comwikipedia.org

A general procedure for the synthesis of 4-substituted-phenyl-2-aminothiazole derivatives involves refluxing a substituted phenacyl bromide with thiourea in ethanol, often with a catalyst such as copper silicate. nanobioletters.com This method allows for the introduction of a wide variety of substituents onto the phenyl ring. The synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives has been reported where the free amino group of 4-phenyl-2-aminothiazole is protected before further modifications. bohrium.com

Starting MaterialReagentsProductReference
Substituted phenacyl bromideThiourea, Copper silicate/Ethanol4-(substituted-phenyl)-2-aminothiazole nanobioletters.com
4-Phenyl-2-aminothiazoleProtecting group reagentsN-protected 4-phenyl-2-aminothiazole bohrium.com

Introduction of Diverse Heterocyclic Moieties (e.g., Pyran, Pyridine, Coumarin (B35378), Thiadiazole)

Hybrid molecules incorporating the 2-amino-4-phenylthiazole core with other heterocyclic systems have shown significant biological potential. These hybrid structures are synthesized through various chemical strategies.

Pyran: Pyrano[2,3-d]thiazole derivatives can be synthesized through one-pot reactions. For instance, the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, malononitrile, and an aromatic aldehyde in refluxing ethanol with a catalytic amount of trimethylamine (B31210) yields 7H-pyrano[2,3-d]thiazole-6-carbonitriles. purkh.com

Pyridine: Pyridine-thiazole hybrids have been synthesized via several routes. One method involves the [2+3]-cyclocondensation of 1-(pyridin-2-yl)thiourea (B83643) with 2-chloroacetylacetone to form a key 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone intermediate, which can be further elaborated. nih.gov Another approach involves the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various α-halogenated carbonyl compounds. nih.gov

Coumarin: Thiazolyl coumarin derivatives have been synthesized through different pathways. One method involves the Hantzsch thiazole synthesis between 3-(2-bromoacetyl)-coumarin derivatives and thioamides. nih.gov Another approach is a three-component one-pot synthesis condensing 3-acetyl-4-hydroxycoumarin, arylaldehydes, and thiourea. tandfonline.com

Thiadiazole: The synthesis of thiazole-thiadiazole hybrids can be achieved by first converting a thiazole ester to its corresponding acid hydrazide. tandfonline.com This hydrazide can then be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is subsequently cyclized to the 1,3,4-thiadiazole (B1197879) ring. tandfonline.com The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides. nih.gov

HeterocycleSynthetic ApproachKey Intermediates/ReagentsReference
PyranOne-pot condensation2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile, malononitrile, aromatic aldehyde purkh.com
PyridineCyclocondensation1-(Pyridin-2-yl)thiourea, 2-chloroacetylacetone nih.gov
CoumarinHantzsch synthesis3-(2-Bromoacetyl)-coumarin, thioamide nih.gov
ThiadiazoleCyclization of thiosemicarbazideThiazole acid hydrazide, isothiocyanate tandfonline.com

Formation of Arylazo and Hydrazone Derivatives

The introduction of arylazo and hydrazone functionalities to the 2-aminothiazole scaffold has led to compounds with interesting properties.

Arylazo Derivatives: Arylazo groups are typically introduced at the 5-position of the thiazole ring through an electrophilic diazo coupling reaction. mdpi.com This involves reacting the 2-aminothiazole derivative with a freshly prepared diazonium salt in a suitable solvent like ethanol with sodium acetate. mdpi.com For example, 2-amino-4-phenylthiazole reacts with diazotized p-aminoacetophenone to yield 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole. mdpi.com The amino group of these arylazo derivatives can be further acylated. nih.govsemanticscholar.org

Hydrazone Derivatives: Hydrazone derivatives can be synthesized from various functional groups on the thiazole core. For instance, a 2-hydrazinylethylamino-thiazole derivative can react with substituted aromatic aldehydes to form the corresponding hydrazones. nih.gov Another strategy involves the reaction of a thiazole carbohydrazide (B1668358) with aldehydes or ketones. The reaction of 5-arylazo-2-aminothiazole with certain aldehydes can lead to the formation of chalcone-imine derivatives. researchgate.net

DerivativeSynthetic MethodKey ReagentsReference
ArylazoDiazo coupling2-Aminothiazole derivative, diazonium salt mdpi.com
HydrazoneCondensationThiazole with a hydrazine (B178648) or amino group, aldehyde/ketone nih.govnih.gov

Synthesis of Dimeric and Polymeric Thiazole Structures

The synthesis of dimeric and polymeric structures based on the thiazole ring has been explored for various applications.

Dimeric Structures: A dimeric form of 2-aminothiazole has been reported to form from the reaction of 2-aminothiazole with its hydrochloride salt. scispace.com Heating equivalent amounts of 2-aminothiazole and 2-aminothiazole hydrochloride, either in a solvent like benzene (B151609) or neat, results in the formation of the dimer's hydrochloride salt. scispace.com The proposed structure for this dimer is 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole. scispace.com

Polymeric Structures: Thiazole-containing polymers can be synthesized through various polycondensation reactions. New alternating copolymers based on thieno[3,4-d]thiazole derivatives have been synthesized using Stille, Suzuki, or direct (hetero)arylation polycondensation (DHAP) reactions with various comonomers. rsc.org The synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole has also been reported, where the thiazole derivative is incorporated into a polymer backbone and subsequently linked to drug molecules. researchgate.net

Structure TypeSynthetic MethodKey Reagents/MonomersReference
DimericReaction of amine and its salt2-Aminothiazole, 2-aminothiazole hydrochloride scispace.com
PolymericPolycondensation (Stille, Suzuki, DHAP)Thieno[3,4-d]thiazole derivatives, comonomers (e.g., benzodithiophene) rsc.org
PolymericPolymerization and drug conjugation2-Hydrazinylbenzo[d]thiazole, maleic anhydride, drugs researchgate.net

Investigation of in Vitro Biological Activities of 2 Amino 4 Phenylthiazole 5 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA-III) Inhibition

Derivatives of 2,4,5-trisubstituted thiazoles have been evaluated for their inhibitory activity against carbonic anhydrase III (CA-III), a cytosolic isoform of the CA enzyme family. Research has identified that specific structural features are crucial for potent inhibition.

One study synthesized a series of 17 compounds with a 2,4,5-trisubstituted thiazole (B1198619) scaffold. Among these, the compound 2-amino-5-phenylthiazole-4-carboxylic acid was identified as the most potent CA-III inhibitor, with an inhibition constant (Kᵢ) of 0.5 μM. researchgate.netasianpubs.orgrjeid.com This research underscored the importance of the carboxylic acid group at the 4-position of the thiazole ring for inhibitory activity. researchgate.netasianpubs.orgrjeid.com Furthermore, modifications to the amino group at the 2-position, such as replacement with an amide or urea (B33335) group, led to a significant decrease in potency. For instance, the Kᵢ values for amide and urea derivatives (compounds 13c and 14c in the study) were found to be 174.1 μM and 186.2 μM, respectively, indicating a substantial reduction in inhibitory effect. researchgate.netasianpubs.orgrjeid.com

These findings suggest that the free amino group and the carboxylic acid moiety are key pharmacophoric features for the CA-III inhibitory activity of this particular thiazole scaffold. researchgate.netasianpubs.org

CompoundStructure DescriptionCA-III Inhibition Constant (Kᵢ)
2-amino-5-phenylthiazole-4-carboxylic acidFree amino group at C2, carboxylic acid at C40.5 µM
Amide Derivative (13c)Amide group at C2, carboxylic acid at C4174.1 µM
Urea Derivative (14c)Urea group at C2, carboxylic acid at C4186.2 µM

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibitory potential of 2-phenylthiazole (B155284) derivatives has been explored against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are significant targets in the context of Alzheimer's disease.

In one study, a series of N-acyl-4-phenylthiazole-2-amines demonstrated inhibitory activity against AChE in vitro. The most potent of these, compound 8c, exhibited an IC₅₀ value of 0.51 µmol·L⁻¹, which was more potent than the reference drugs rivastigmine (B141) and Huperzine-A. nih.gov

Another investigation into 2-phenylthiazole derivatives found that [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone (a derivative where the core is a 2-phenylthiazole-4-carboxylic acid) showed the most effective AChE inhibition with an IC₅₀ value of 8.86 µM and was a particularly strong inhibitor of BuChE with an IC₅₀ value of 1.03 µM. researchgate.netsemanticscholar.org The study noted that the amino substituent on the thiazole derivative played a significant role in the observed cholinesterase inhibition. semanticscholar.org

Compound Class/DerivativeTarget EnzymeInhibitory Concentration (IC₅₀)
N-Acyl-4-phenylthiazole-2-amine (8c)AChE0.51 µM
[2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanoneAChE8.86 µM
BuChE1.03 µM

Antiviral Activity against Viral Targets (e.g., HIV-1 Nucleocapsid Protein)

The 2-amino-4-phenylthiazole (B127512) scaffold has been identified as a promising structure for the development of antiretroviral agents targeting the HIV-1 nucleocapsid protein (NC). nih.gov The NC protein is a highly conserved zinc-finger protein that is crucial for multiple stages of the viral replication cycle, making it an attractive drug target. semanticscholar.orgnih.gov

Derivatives of 2-amino-4-phenylthiazole act as noncovalent NC inhibitors. nih.gov They function by binding to a hydrophobic pocket on the protein, which interferes with its interaction with nucleic acids. semanticscholar.orgnih.gov This mechanism is considered more specific and potentially less toxic than zinc-ejecting inhibitors. semanticscholar.org

Studies have characterized several derivatives, such as compounds designated AN1 and AN3, to establish structure-activity relationships. Further development led to bifunctional inhibitors designed to interact with both the hydrophobic pocket and the N-terminal domain of the NC protein. Two such compounds, 6 and 13, were found to enhance antiretroviral activity against both wild-type HIV-1 and drug-resistant strains without showing cytotoxicity in vitro. nih.gov The research confirmed that the phenylaminothiazole moiety is a privileged structure for binding within the NC's hydrophobic pocket. nih.gov

Antioxidant Capacity and Radical Scavenging Activity

Derivatives of aminothiazole have demonstrated significant potential as antioxidant agents in various in vitro assays. Their activity is often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this potential. In one study, several novel aminothiazole derivatives were tested, with compounds bearing a 4-fluorophenyl (6b) and a 4-phenyl (6a) substituent on the thiazole ring showing high scavenging ability of 83.63% and 52.04%, respectively. researchgate.net Other derivatives, 3-(1-(4-aminophenyl)thioureido)propanoic acid (11) and 3-[(4-acetamidophenyl)(carbamothioyl)amino]propanoic acid (4), also showed strong activity with 66.5% and 49.36% DPPH inhibition, respectively, compared to the standard butylated hydroxytoluene (BHT) at 45.14%. researchgate.net

Another investigation on a dendrodoine (B1201844) analogue, 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole, confirmed its concentration-dependent antioxidant capabilities through multiple assays. It demonstrated an ability to inhibit ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical formation, reduce ferric complexes, and scavenge hydroxyl and nitric oxide radicals. Mechanistic studies using pulse radiolysis showed that the compound scavenges peroxyl radicals with a high bimolecular rate constant. researchgate.net

CompoundDPPH Radical Scavenging Activity (%)
Derivative 6b (4-fluorophenyl substituent)83.63%
Derivative 1166.5%
Derivative 6a (4-phenyl substituent)52.04%
Derivative 449.36%
BHT (Standard)45.14%

Antitubercular Activity against Mycobacterium tuberculosis

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new agents against Mycobacterium tuberculosis. A series of compounds based on this structure have shown excellent activity against the H37Rv strain of the bacterium.

A key finding from structure-activity relationship studies is the critical role of the ester group at the 4-position for whole-cell activity. The methyl ester derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, was found to be a highly potent inhibitor of M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM). This potency is greater than that of the established antitubercular drug isoniazid (B1672263) (MIC of 0.25 µg/mL).

Conversely, the corresponding carboxylic acid analogue of this compound was found to be inactive. This suggests that the ester form may be crucial for the compound's ability to penetrate the mycobacterial cell wall. Interestingly, while some derivatives were potent against the whole-cell organism, they showed no activity against the specific enzyme β-ketoacyl-ACP synthase (mtFabH), indicating a different mechanism of action.

CompoundSubstituentsMIC against M. tuberculosis H37Rv (µg/mL)
Methyl 2-amino-5-benzylthiazole-4-carboxylateMethyl ester at C4, Benzyl at C50.06
2-amino-5-benzylthiazole-4-carboxylic acidCarboxylic acid at C4, Benzyl at C5Inactive
Isoniazid (Standard)-0.25

Other Pharmacological Potentials in In Vitro Systems (e.g., Anti-inflammatory, Analgesic)

The 2-aminothiazole (B372263) scaffold is frequently associated with anti-inflammatory and analgesic properties in broader medicinal chemistry literature. asianpubs.org In vitro studies on related heterocyclic compounds provide insight into the potential mechanisms. For example, derivatives of 2-aminobenzothiazole (B30445) have been evaluated for their in vitro inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation and pain. Certain derivatives exhibited significant inhibition of both enzymes, with IC₅₀ values as low as 5.0 µM for COX-1 and 10 µM for COX-2. rjeid.com

While not thiazoles, structurally related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been tested for anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov The most active compounds in this series demonstrated potent inhibition of nitric oxide (NO) production, a key inflammatory mediator, with one derivative showing 87.07% inhibition at a 50 µM concentration. nih.gov This activity was linked to the activation of the NRF2/HO-1 pathway, which modulates inflammation. nih.gov Although these findings are for related scaffolds, they suggest plausible mechanisms by which 2-amino-4-phenylthiazole derivatives might exert anti-inflammatory effects in in vitro systems.

Mechanistic Elucidation of in Vitro Biological Actions

Cellular and Molecular Targets Identification

The biological effects of 2-amino-4-phenylthiazole-5-carboxylic acid derivatives are mediated through their interaction with a variety of cellular and molecular targets. Research has identified several key proteins and pathways that are modulated by these compounds, leading to outcomes such as cell growth inhibition and cytotoxicity in cancer cells.

One of the most significant recent findings is the identification of the Transactivation response (TAR) RNA-binding protein 2 (TRBP) as a direct target. nih.gov A derivative, CIB-L43, was found to bind to TRBP with high affinity, disrupting its interaction with Dicer, a critical enzyme in the microRNA (miRNA) maturation pathway. This disruption leads to the suppression of oncogenic miR-21 biosynthesis, which in turn inhibits cancer cell proliferation and migration. nih.gov

Other identified targets for the broader class of 2-aminothiazole (B372263) derivatives include:

Kinases: Phenylamide derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of the kinase inhibitor dasatinib (B193332) and have shown potent antiproliferative activity against human K563 leukemia cells. nih.govnih.gov This suggests that protein kinases are potential targets. N-Acyl-2-aminothiazoles have also been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov

Karyopherin Beta 1 (KPNB1): This protein, involved in nucleocytoplasmic transport, has been identified as a cellular target for certain anticancer aminothiazole derivatives. nih.govnih.gov

c-Met: Molecular docking studies on some 2-amino-4-phenylthiazole (B127512) derivatives suggest they can act as potential inhibitors of the c-Met receptor tyrosine kinase, blocking its signaling pathway. researchgate.net

The diverse range of identified targets underscores the chemical tractability of the 2-amino-4-phenylthiazole scaffold, allowing for modifications that can direct its activity towards specific cellular components.

Derivative ClassIdentified Target(s)Biological Outcome
2-Phenylthiazole-5-carboxylic acid derivativesTransactivation response RNA-binding protein 2 (TRBP)Inhibition of miRNA biosynthesis, Antitumor activity nih.gov
2-Amino-thiazole-5-carboxylic acid phenylamidesProtein Kinases (Implied)Antiproliferative activity in leukemia cells nih.govnih.gov
N-Acyl-2-aminothiazolesCyclin-dependent kinase 2 (CDK2)Antitumor activity nih.gov
Aminothiazole derivativesKaryopherin Beta 1 (KPNB1)Anticancer activity nih.govnih.gov
2-Amino-4-phenylthiazole derivativesc-Met receptor tyrosine kinase (Predicted)Inhibition of MET signaling pathway researchgate.net

Apoptosis Induction Pathways (e.g., Mitochondrial Pathway)

A primary mechanism through which thiazole-containing compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on hybrid compounds of benzofuroxan (B160326) and 2-aminothiazole derivatives have shown that their mechanism of action is associated with the induction of apoptosis via the mitochondrial pathway. researchgate.net While direct studies on this compound are limited, the behavior of structurally related thiazoles provides a strong model for its potential pro-apoptotic mechanisms.

The intrinsic, or mitochondrial, pathway of apoptosis is a key route activated by these compounds. This pathway is characterized by a series of mitochondrial events:

Mitochondrial Membrane Potential Disruption: Thiazole (B1198619) derivatives can induce a reduction in the mitochondrial membrane potential, a critical early event in the apoptotic cascade.

Cytochrome c Release: The loss of membrane integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm. mdpi.com

Caspase Activation: In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. mdpi.com This structure activates initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3), leading to the systematic dismantling of the cell.

Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL prevent it. mdpi.com Thiazole derivatives can modulate the expression of these proteins to favor apoptosis.

Apoptotic EventRole in Mitochondrial Pathway
Disruption of Mitochondrial Membrane PotentialAn early indicator of mitochondrial dysfunction, leading to increased permeability of the outer mitochondrial membrane. mdpi.com
Release of Cytochrome cCytochrome c moves from the mitochondria to the cytosol, where it participates in apoptosome formation. mdpi.com
Formation of the ApoptosomeA large protein complex (cytochrome c, Apaf-1, and pro-caspase-9) that initiates the caspase cascade. mdpi.com
Activation of CaspasesA cascade of protease activation (e.g., Caspase-9, Caspase-3) that executes the apoptotic program. mdpi.com
Modulation of Bcl-2 Family ProteinsThe balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins determines cell fate. mdpi.com

Enzyme-Ligand Binding Interactions

The function of this compound and its analogs as enzyme inhibitors is a cornerstone of their therapeutic potential. The specific chemical architecture of the thiazole ring and its substituents allows for precise interactions with the active sites of various enzymes.

Molecular docking and in vitro studies have provided insights into these enzyme-ligand interactions. For instance, derivatives of 2-amino-4-phenylthiazole designed as c-Met inhibitors are predicted to bind within the kinase's active site. researchgate.net These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and key amino acid residues, mimicking the binding of the natural substrate or known inhibitors like crizotinib. researchgate.net

A notable example is the potent and selective inhibition of TRBP by the 2-phenylthiazole-5-carboxylic acid derivative CIB-L43, which exhibits a binding affinity (KD) of 4.78 nM. nih.gov Such strong binding is indicative of a highly specific and stable interaction with the target enzyme, leading to effective disruption of its biological function. The diverse inhibitory profile of this chemical class highlights its versatility in targeting different enzyme families.

DNA/RNA Interactions and Chaperone Activity Modulation

Beyond direct enzyme inhibition, the biological activity of 2-amino-4-phenylthiazole derivatives extends to interactions with other crucial macromolecules like nucleic acids and chaperone proteins.

RNA Interactions: A significant mechanism of action for 2-phenylthiazole-5-carboxylic acid derivatives involves the modulation of RNA processing. As previously mentioned, the derivative CIB-L43 targets TRBP, a key component of the RNA-induced silencing complex (RISC) that is essential for miRNA maturation. nih.gov By binding to TRBP, CIB-L43 disrupts the TRBP-Dicer protein-protein interaction, which is necessary for the processing of precursor miRNAs into their mature, functional forms. This leads to a downstream suppression of specific oncogenic miRNAs, such as miR-21, and a subsequent increase in the expression of tumor suppressor proteins. nih.gov This represents a sophisticated mechanism that intervenes at the level of post-transcriptional gene regulation. Some related thiazole compounds have also been noted for their potential to interact with DNA and topoisomerase IV. mdpi.com

Chaperone Activity Modulation: Molecular chaperones are proteins responsible for the proper folding and stability of other proteins, known as "client" proteins. Heat-shock protein 90 (Hsp90) is a critical molecular chaperone whose clients include many proteins involved in cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Research on 2-amino-4,5-diarylthiazole derivatives has identified Hsp90 as a potential target for their anti-fungal activity, suggesting that this class of compounds can modulate chaperone function. mdpi.com

Metal-Ligand Coordination in Biological Contexts

The 2-aminothiazole scaffold contains heteroatoms (nitrogen and sulfur) that are capable of coordinating with metal ions. This property allows for the formation of metal complexes with potentially enhanced or novel biological activities. nih.govresearchgate.net The chelation of metals with Schiff base ligands derived from 2-amino-4-substituted phenylthiazoles has been shown to enhance their biological properties, including antimicrobial and antioxidant activities. nih.govresearchgate.net

The coordination of a metal ion can significantly alter the electronic properties, steric profile, and stability of the parent organic ligand. This can lead to:

Enhanced Biological Activity: In some cases, the metal complex exhibits greater potency than the ligand alone. For example, cobalt complexes of certain 2-amino-4-phenylthiazole Schiff bases showed significant activity against drug-resistant bacterial strains. nih.govresearchgate.net

Novel Mechanisms of Action: The coordinated metal ion can participate directly in biological processes, such as redox cycling or binding to biological macromolecules, introducing mechanisms not available to the organic ligand.

This ability to form stable complexes with transition metals suggests that the in vivo activity of this compound could be influenced by its interaction with biological metal ions, or it could be intentionally formulated as a metal-based drug to improve its therapeutic profile.

Structure Activity Relationship Sar Analysis and Rational Design Principles

Importance of the Carboxylic Acid Moiety at C5 for Specific Activities

The carboxylic acid group at the C5 position of the thiazole (B1198619) ring, or its derivatives, plays a significant role in the biological activity of these compounds. Often, this moiety is converted to a carboxamide to enhance interaction with biological targets and improve pharmacological properties.

Research into 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has highlighted the importance of this "carboxanilide" side chain at the C5 position for achieving cytostatic effects, particularly against human chronic myeloid leukemia (K562) cells. mdpi.comnih.gov Molecular docking studies have shown that a 5-phenylcarboxamide group can be situated within a lipophilic pocket of a target enzyme, suggesting this moiety is crucial for binding and subsequent biological activity. nih.gov

In one study, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib (B193332). nih.gov This work underscores the strategic importance of the C5-carboxamide group in designing targeted anticancer agents.

Table 1: Activity of C5-Carboxamide Derivatives

Influence of the 2-Amino Group on Biological Efficacy

The 2-amino group is a critical determinant of the biological efficacy of this class of compounds and serves as a primary point for structural modification. Its ability to act as a hydrogen bond donor is vital for molecular recognition at the active sites of target enzymes.

For instance, in a series of VEGFR-2 inhibitors, the N-H of an acetamide (B32628) group, a modification of the 2-amino moiety, formed an essential hydrogen bond with the amino acid residue Glu885 in the active site. nih.gov The flexibility of the N-2 position allows for the introduction of various substituents to modulate activity. Attaching substituted benzoyl groups at this position has been shown to improve antitubercular activity by more than 128-fold. nih.gov

However, not all modifications are beneficial. The introduction of a chlorine atom or a dialkyl group directly onto the 2-amino group has been reported to cause a significant decrease in activity. nih.gov Acylation of the 2-amino group is a common and effective strategy. Introducing a 3-propanamido function (a three-carbon acyl chain) was found to enhance antitumor activity more effectively than a smaller 2-acetamido moiety. nih.gov

Table 2: Impact of Modifications to the 2-Amino Group

Role of the 4-Phenyl Substituent in Pharmacological Profiles

The phenyl ring at the C4 position is a defining feature of this scaffold and is integral to its pharmacological profile. It serves as an anchor within the binding sites of target proteins and provides a template for further functionalization to enhance potency and selectivity.

The 2-amino-4-phenylthiazole (B127512) structure is frequently used as a starting point for the synthesis of novel compounds with potent antitumor activities. scirp.orgresearchgate.net Modifications on this phenyl ring are a key strategy for optimizing biological activity. For example, derivatives with various substituents on the C4-phenyl ring, such as 4-chloro, 4-fluoro, 4-cyano, and 4-trifluoromethyl, have demonstrated significant antioxidant, antibacterial, and antiviral activities. mdpi.com This indicates that the phenyl ring is a versatile position for introducing functional groups that can modulate the compound's interaction with different biological targets. mdpi.com

Effects of Substituent Position and Electronic Properties on Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the 4-phenyl ring have a profound impact on the biological activity of the entire molecule.

Studies on anticancer activity have revealed specific SAR trends. Halogen substitution on the phenyl ring was found to be particularly effective, with the position of the substituent being crucial. The order of anticancer activity for different chloro-substitution patterns on the phenyl ring was determined to be meta-Cl > 3,4-diCl₂ > 2,4-diCl₂. nih.gov This suggests that a single, electron-withdrawing group at the meta position provides the optimal electronic and steric profile for this specific activity. nih.gov

Similarly, for antibacterial and antifungal activities, electron-withdrawing groups such as nitro (NO₂) and fluoro (F) at the para position of the 4-phenyl ring resulted in compounds with very good activity. mdpi.com In contrast, a separate study on allosteric modulators of protein kinase CK2 found a relatively flat SAR concerning substitutions on the 4-phenyl ring, suggesting that for some targets, the electron density of this ring is less critical for binding affinity. nih.gov

Table 3: Influence of Substituent Position and Electronics on the 4-Phenyl Ring

Strategic Modifications of Side Chains and Their Impact on Potency and Selectivity

Strategic modification of side chains, particularly those attached to the 2-amino group, is a cornerstone of rational drug design for this class of compounds. These modifications can dramatically alter potency, selectivity, and pharmacokinetic properties.

One successful strategy involved designing derivatives based on the kinase inhibitor dasatinib. By attaching a 2-(4-methylpiperazin-1-yl)acetamido side chain to the 2-amino position, researchers developed a compound with high potency against leukemia cells. nih.gov However, this same compound was significantly less active against solid tumors like mammary and colon carcinoma, demonstrating that side-chain modifications can impart a high degree of selectivity for specific cancer cell types. nih.gov

The properties of these side chains are also critical. Replacing a lipophilic aromatic acyl side chain with a more hydrophilic nonaromatic amino acyl side chain at the 2-amino position led to improved aqueous solubility and reduced plasma protein binding, which are desirable pharmacokinetic characteristics. nih.gov The length of the acyl chain is also a factor; a 3-propanamido group conferred better activity than a 2-acetamido group, indicating that the spatial extension of the side chain is important for target engagement. nih.gov Furthermore, for certain targets, the addition of a large, lipophilic group to a pendant aryl moiety on the side chain was identified as the most critical factor for enhancing activity. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-amino-4-phenylthiazole (B127512) derivatives, DFT studies have been employed to calculate various molecular properties and reactivity descriptors. mdpi.comrdd.edu.iq

Researchers have used DFT calculations, often with the B3LYP functional and a 6-31G(d,p) or similar basis set, to optimize the molecular geometry and determine electronic properties. researchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For a series of 2-amino-5-arylazothiazole derivatives, modeling calculations, particularly the HOMO-LUMO difference, have been used to predict their potential as antibacterial agents. mdpi.com

Other calculated quantum chemical descriptors that shed light on reactivity include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Global Hardness (η): A measure of resistance to charge transfer.

Chemical Potential (μ): The escaping tendency of an electron from a system.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. researchgate.net

These theoretical calculations help in understanding the charge distribution, identifying reactive sites within the molecule, and predicting how the molecule will interact with other chemical species, which is fundamental for designing new compounds with desired activities. rdd.edu.iqresearchgate.net

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecule ligands with the active site of a biological target, typically a protein or enzyme. wjarr.com Numerous studies have utilized molecular docking to explore the potential of 2-amino-4-phenylthiazole derivatives as inhibitors or agonists for various biological targets. acs.orgnih.gov

For instance, a series of phenylthiazole acid derivatives were synthesized and evaluated as potential agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key therapeutic target for diabetes. nih.gov Molecular docking studies showed that a potent derivative, compound 4t , interacted in a stable manner with the amino acid residues in the active site of the PPARγ complex. The thiazolidinedione (TZD) headgroup of the reference drug rosiglitazone (B1679542) forms hydrogen bonds with Tyr473, His323, and Ser289. Docking poses of the novel phenylthiazole acids with similar binding modes and low binding energies were selected for further analysis. nih.gov

In another study, new 2,4-disubstituted thiazole (B1198619) derivatives were designed as potential tubulin polymerization inhibitors for anticancer activity. acs.org Molecular docking was conducted to identify the possible binding interactions between the target compounds and the colchicine-binding site of tubulin. The results suggested that several compounds showed superior activity, which was rationalized by their binding modes and interactions within the active site. acs.org

The results of docking studies are often presented with a scoring function, which estimates the binding free energy (e.g., in kcal/mol), and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts. wjarr.comnih.gov

Examples of Molecular Docking Studies on Thiazole Derivatives
Compound SeriesBiological Target (PDB ID)Predicted ActivityKey FindingsReference
Phenylthiazole acidsPPARγAgonistCompound 4t showed a binding energy of -9.47 kcal/mol and interacted stably with active site residues. nih.gov
N-substituted thiazolesFabH (3iL9)Antibacterial/AntifungalDerivatives exhibited excellent mol dock scores ranging from -102.612 to -144.236. wjarr.com
2,4-disubstituted thiazolesTubulin (colchicine site)AnticancerActive compounds showed strong binding interactions, correlating with cytotoxic activity. acs.org
Benzothiazole-thiazole hybridsp56lck (1QPC)AnticancerDocking identified competitive inhibitors by revealing binding patterns at the ATP binding site. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational stability of the complex and the dynamics of its interactions. biointerfaceresearch.com

MD simulations have been used to validate the results of docking studies for thiazole derivatives. For example, after docking the potent phenylthiazole acid derivative 4t into the PPARγ active site, an MD simulation was performed for 25 nanoseconds to assess the stability of the predicted binding mode. nih.gov The Root Mean Square Deviation (RMSD) of the ligand's atomic positions was monitored throughout the simulation. A low and stable RMSD value (0.71 Å at 25 ns) indicated that the compound remained stably bound within the active site, confirming the docking result. nih.gov

Similarly, MD simulations were performed on benzothiazole-thiazole hybrids designed as p56lck inhibitors. These simulations helped to understand the structural requirements for potent inhibition and confirmed that the designed compounds could act as competitive inhibitors. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to a specific activity, such as inhibitory concentration (IC₅₀) or binding affinity. ijpsr.com

Several QSAR studies have been conducted on thiazole derivatives to predict their biological activities and guide the design of new, more potent analogues. For example, 2D and 3D QSAR models were developed for a series of aryl thiazole derivatives to predict their antimicrobial activity. researchgate.net The statistical quality of these models is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A statistically significant 2D-QSAR model for G+ inhibition activity yielded an r² of 0.9521 and a q² of 0.8619, indicating a strong predictive capability. researchgate.net

In another study, a QSAR analysis was performed on 56 2-aminothiazol-4(5H)-one derivatives as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. nih.govzenodo.org An Artificial Neural Network (ANN) algorithm was used to build the model, which showed high accuracy with an r² of 0.9482. nih.gov Such models help identify which structural features and physicochemical properties (e.g., steric, electronic, hydrophobic) are crucial for the desired biological activity. ijpsr.comresearchgate.net

QSAR Models for Thiazole Derivatives
Compound SeriesPredicted ActivityModel TypeStatistical ParametersKey DescriptorsReference
Aryl Thiazole derivativesAntimicrobial (G+)2D-QSARr² = 0.9521, q² = 0.8619T_C_C_4 researchgate.net
2-aminothiazol-4(5H)-one derivatives11β-HSD1 inhibition3D-QSAR (ANN)r² = 0.9482, q² = 0.9944GETAWAY, 3D-MoRSE, RDF nih.gov
2-amino-4-arylthiazolesAnti-giardialQSARHigh statistical quality reportedE2M, RDF115m, F10, MATS6v researchgate.net

Solvatochromic Studies and Solvent Effects on Absorption Frequencies

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This phenomenon is studied by measuring the UV-Visible absorption spectra of the compound in a series of solvents with different polarities. The position, intensity, and shape of the absorption bands can be significantly affected by solute-solvent interactions. ekb.egresearchgate.net

Studies on thiazole derivatives have investigated the effect of solvent polarity on their electronic absorption spectra. For example, the absorption spectra of novel thienylazo-thiazole dyes, synthesized by coupling diazotized 2-aminothiophenes with 2-amino-4-phenylthiazole, were recorded in solvents of varying polarity such as methanol, acetone, and dimethylformamide (DMF). ekb.egekb.eg

The results showed that the maximum absorption wavelength (λmax) shifted depending on the solvent. Generally, a bathochromic shift (a shift to a longer wavelength) was observed in more polar solvents like DMF compared to less polar ones. ekb.eg This is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent. The electronic transitions responsible for the absorption are typically π-π* and n-π* transitions associated with the chromophoric system. ekb.eg These studies are important for applications where the optical properties of the compound are critical, such as in dyes, sensors, and nonlinear optical materials. rsc.org

Solvatochromic Data for Thienylazo-Thiazole Dyes Derived from 2-Amino-4-phenylthiazole
Compoundλmax in Methanol (nm)λmax in Acetone (nm)λmax in DMF (nm)Reference
Dye 5a504510524 ekb.eg
Dye 5b504512528 ekb.eg
Dye 6a510518530 ekb.eg
Dye 6b512518530 ekb.eg

Applications Beyond Medicinal Chemistry

Development as Corrosion Inhibitors for Metallic Surfaces

The 2-aminothiazole (B372263) scaffold, central to 2-Amino-4-phenylthiazole-5-carboxylic acid, has been identified as an effective framework for creating corrosion inhibitors for metallic surfaces, particularly for mild steel in acidic environments. jetir.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface. This adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pair electrons, as well as the π-electrons from the aromatic and thiazole (B1198619) rings. jetir.org These features allow the molecule to form a protective film that shields the metal from corrosive agents.

Research into derivatives has provided specific data on their performance. For instance, a study on 2-amino-4-(4-methoxy-phenyl)thiazole-5-carboxylic acid ethyl ester, a closely related compound, demonstrated significant corrosion inhibition for mild steel in a 1 M HCl solution. researchgate.net The study found that the inhibition efficiency was dependent on the concentration of the inhibitor, with higher concentrations leading to greater protection. researchgate.net The highest efficiency of 93% was achieved at a concentration of 0.5 mM. researchgate.net The adsorption of these types of thiazole derivatives on the steel surface has been found to follow the Langmuir adsorption isotherm model. researchgate.net

Table 1: Corrosion Inhibition Efficiency of a 2-Amino-4-phenylthiazole (B127512) Derivative on Mild Steel in 1 M HCl researchgate.net
Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank27.99-
0.00018.6869
0.00025.0482
0.00051.9693
0.0012.2492

Intermediates in Fine Chemical Synthesis and Materials Science

This compound and its parent compound, 2-amino-4-phenylthiazole, are highly versatile intermediates in the synthesis of more complex molecules. mdpi.comscirp.org The presence of the primary amino group and the carboxylic acid group provides two distinct reactive sites for further chemical modifications, such as acylation, amidation, and esterification. mdpi.comasianpubs.org

This reactivity makes the compound a valuable building block for creating a diverse array of heterocyclic systems. For example, 2-amino-4-phenylthiazole has been used as a starting material to synthesize coumarin (B35378), pyran, and pyridine (B92270) derivatives through various heterocyclization reactions. scirp.org Furthermore, the amino group can be readily converted into a Schiff base by reacting with different aromatic aldehydes, which can then be used to create other novel compounds. nih.gov

In the field of materials science and combinatorial chemistry, derivatives of 2-amino-thiazole-5-carboxylic acid are synthesized as key intermediates for larger, more complex structures. nih.govgoogle.com Synthetic pathways have been developed to produce 2-amino-thiazole-5-carboxylic acid phenylamides, which serve as foundational scaffolds for further chemical elaboration. mdpi.comnih.gov The ability to systematically modify the phenylamide portion and the aminothiazole core allows for the creation of large libraries of compounds for various research applications. nih.gov

Use as Dyes and Pigments in Research Applications

The chromophoric properties inherent in the extended π-system of the 2-amino-4-phenylthiazole structure make it a suitable core for the synthesis of dyes and pigments. The aminothiazole ring can act as an excellent coupling component in the formation of azo dyes.

Research has demonstrated the synthesis of bisazo disperse dyes using a 2-amino-4-phenylthiazole derivative as the foundational molecule. cbijournal.com In a typical synthetic route, a related compound, 2-amino-4-(4'-chlorophenyl)-1,3-thiazole, is first coupled with a diazotized amine (like p-toluidine) to yield a monoazo dye. cbijournal.com This intermediate is then diazotized again and coupled with various substituted tertiary amines to produce a range of bisazo dyes. cbijournal.com These synthesized dyes have been applied to polyester (B1180765) fabrics to evaluate their dyeing performance and fastness properties, such as light, wash, and rubbing fastness. cbijournal.com The resulting colors and properties vary based on the specific coupling components used, demonstrating the tunability of the final product. cbijournal.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Amino-4-phenylthiazole-5-carboxylic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. While specific spectral data for the free carboxylic acid is not extensively published, analysis of its derivatives, such as amides and esters, provides valuable insights into the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the phenyl group, the amino group protons, and the carboxylic acid proton. The protons of the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The amino group protons (NH₂) are expected to present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The carboxylic acid proton (COOH) is also expected to be a broad singlet, appearing further downfield (typically δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbon atoms of the thiazole (B1198619) ring, the phenyl ring, and the carboxyl group. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum (around δ 160-175 ppm). The carbons of the thiazole ring and the phenyl group will have characteristic chemical shifts. For instance, in related 2-amino-4-phenylthiazole (B127512) derivatives, the thiazole carbons C2, C4, and C5 have been reported in the regions of δ 168-174 ppm, δ 148-153 ppm, and δ 100-117 ppm, respectively asianpubs.orgmdpi.com. The phenyl carbons typically resonate in the δ 125-135 ppm range asianpubs.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.0 - 8.0 (m)125.0 - 135.0
NH₂Variable (br s)-
COOH10.0 - 13.0 (br s)160.0 - 175.0
Thiazole C2-168.0 - 174.0
Thiazole C4-148.0 - 153.0
Thiazole C5-100.0 - 117.0
Note: These are predicted values based on the analysis of structurally related compounds. Actual values may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H, C=O, C=N, C=C, and O-H bonds.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H stretching: The carboxylic acid hydroxyl group (O-H) will exhibit a broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching bands.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=O stretching: The carbonyl group (C=O) of the carboxylic acid will produce a strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

C=N and C=C stretching: The thiazole and phenyl rings will show characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (N-H)Stretching3300 - 3500Medium
Carboxylic Acid (O-H)Stretching2500 - 3300Broad, Strong
Aromatic (C-H)Stretching> 3000Medium
Carbonyl (C=O)Stretching1680 - 1710Strong, Sharp
Thiazole/Phenyl (C=N, C=C)Stretching1400 - 1600Medium to Strong
Note: These are typical ranges and the exact peak positions can be influenced by intermolecular interactions such as hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₂S), HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula.

The expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value. This high degree of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. Studies on derivatives of this compound have utilized HRMS to confirm their structures mdpi.com.

Calculated Molecular Weight and Exact Mass:

Molecular Formula: C₁₀H₈N₂O₂S

Molecular Weight: 220.25 g/mol

Calculated Exact Mass [M+H]⁺: 221.0406

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

UV-Vis Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to study phenomena such as tautomerism. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the thiazole and phenyl rings.

For the parent compound, 2-amino-4-phenylthiazole, λmax values have been reported at 229 nm and 283 nm caymanchem.com. The introduction of the carboxylic acid group at the 5-position is likely to cause a shift in these absorption maxima (a bathochromic or hypsochromic shift) due to its electronic effects on the chromophore.

Furthermore, 2-aminothiazole (B372263) derivatives can exist in different tautomeric forms (amino and imino forms). UV-Vis spectroscopy can be a useful tool to investigate the predominant tautomer in different solvents, as the different electronic arrangements of the tautomers would result in distinct absorption spectra. However, specific studies on the tautomerism of this compound using this technique are not extensively documented in the current literature.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Diversification

The therapeutic efficacy of derivatives of 2-amino-4-phenylthiazole-5-carboxylic acid is intrinsically linked to their structural diversity. Future research will prioritize the development of novel and efficient synthetic methodologies to expand the chemical space around this core structure. Key strategies will involve the exploration of innovative catalysts and reaction conditions to facilitate the functionalization of the thiazole (B1198619) ring, the amino group, and the carboxylic acid moiety. rsc.org

One promising approach is the use of C-H activation techniques, which allow for the direct introduction of various substituents onto the phenyl ring and the thiazole nucleus, bypassing the need for pre-functionalized starting materials. rsc.org Furthermore, the development of multicomponent reactions will enable the rapid assembly of complex molecular architectures from simple precursors in a single step, significantly enhancing synthetic efficiency. rsc.org

The diversification of the 2-amino group through the introduction of a wide range of substituents, including amides, sulfonamides, and ureas, has been a fruitful strategy for modulating biological activity. nih.govmdpi.com Similarly, the carboxylic acid group can be converted into a variety of esters, amides, and other bioisosteres to fine-tune the physicochemical properties and target engagement of the resulting compounds. mdpi.com The systematic exploration of these synthetic modifications will be crucial for generating extensive libraries of analogues for biological screening.

Table 1: Synthetic Strategies for Diversification

Position of Modification Synthetic Transformation Potential New Functionalities
C2-Amino Group Acylation, Sulfonylation, Urea (B33335) formation Amides, Sulfonamides, Ureas
C4-Phenyl Group C-H Activation, Cross-coupling reactions Alkyl, Aryl, Halogen substituents
C5-Carboxylic Acid Esterification, Amidation Esters, Amides, Bioisosteres

Design of Multi-Target Directed Ligands

The complexity of many diseases, particularly cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has spurred a growing interest in the design of multi-target directed ligands (MTDLs), which can simultaneously modulate several biological targets, potentially leading to enhanced efficacy and reduced drug resistance. nih.gov The this compound scaffold is an ideal platform for the development of MTDLs due to its ability to interact with a variety of protein targets, including kinases, enzymes, and receptors. nih.govdrugbank.com

Future design strategies will focus on the rational incorporation of pharmacophoric features known to interact with specific targets of interest. For instance, by combining the 2-aminothiazole (B372263) core, a known kinase hinge-binding motif, with moieties that target other key signaling proteins, researchers can create novel MTDLs with synergistic activities. nih.gov Molecular modeling and computational approaches will play a pivotal role in the design of these chimeric molecules, predicting their binding modes and affinities for multiple targets.

Advanced In Vitro Screening Platforms and Assays

To efficiently evaluate the vast number of newly synthesized derivatives, the development and implementation of advanced in vitro screening platforms and assays are essential. High-throughput screening (HTS) methodologies will be instrumental in rapidly identifying promising lead compounds from large chemical libraries. acs.org

These screening funnels will incorporate a diverse range of assays to assess various aspects of a compound's biological profile. Biochemical assays, such as kinase inhibition assays, will be employed to determine the potency and selectivity of compounds against specific molecular targets. nih.gov Cell-based assays, including cell proliferation assays (e.g., MTT assay) and cytotoxicity assays, will provide insights into the cellular effects of the compounds and their therapeutic potential in disease models. researchgate.netmdpi.com Furthermore, mechanism-of-action studies using techniques like Western blotting and immunofluorescence will be crucial for elucidating the molecular pathways through which active compounds exert their effects. researchgate.net The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, will offer a more physiologically relevant environment for preclinical evaluation.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for this compound derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and structure-property relationships (SPR) that may not be apparent through traditional methods. nih.gov

Collaborative and Interdisciplinary Research Initiatives

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The successful translation of this compound derivatives from promising hits to clinical candidates will require seamless collaboration between academic researchers, pharmaceutical companies, and contract research organizations (CROs). chemistryworld.comresearchgate.net

These partnerships will bring together expertise from various disciplines, including synthetic chemistry, medicinal chemistry, pharmacology, biology, and computational sciences. nih.gov Open innovation models and data-sharing initiatives will further foster a collaborative environment, enabling the broader scientific community to contribute to the advancement of this important class of compounds. Such interdisciplinary efforts will be critical for overcoming the challenges inherent in drug discovery and ultimately delivering new and effective therapies to patients.

Q & A

Q. What strategies validate the compound’s safety profile in preclinical studies?

  • Methodological Answer : Conduct acute toxicity assays (OECD 423) in rodent models. Monitor organ histopathology and serum biomarkers (ALT, creatinine). For in vitro genotoxicity, use Ames tests (±S9 metabolic activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.